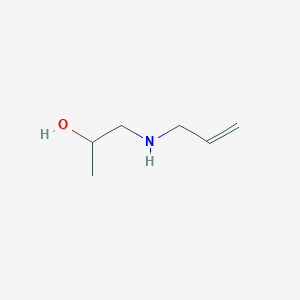![molecular formula C10H13NO2 B14653626 (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate CAS No. 53104-49-7](/img/structure/B14653626.png)
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-Cyanobicyclo[221]hept-2-yl acetate is a bicyclic compound with a unique structure that includes a cyano group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate typically involves the reaction of a bicyclic precursor with acetonitrile oxide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve temperature control to ensure optimal reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile oxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mecanismo De Acción
The mechanism of action of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and acetate ester play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: This compound has a similar bicyclic structure but lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate: This compound includes an oxygen atom in the bicyclic ring, which can influence its reactivity and interactions with other molecules.
Uniqueness
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate is unique due to the presence of both a cyano group and an acetate ester in its structure.
Propiedades
Número CAS |
53104-49-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
[(2R)-2-cyano-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-7(12)13-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5H2,1H3/t8?,9?,10-/m0/s1 |
Clave InChI |
BEAXOSSGCARJON-RTBKNWGFSA-N |
SMILES isomérico |
CC(=O)O[C@@]1(CC2CCC1C2)C#N |
SMILES canónico |
CC(=O)OC1(CC2CCC1C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


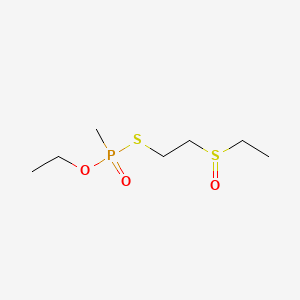
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)

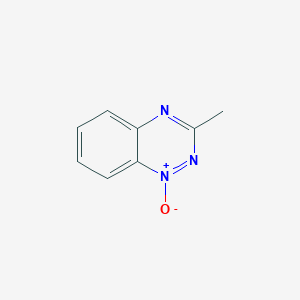
![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
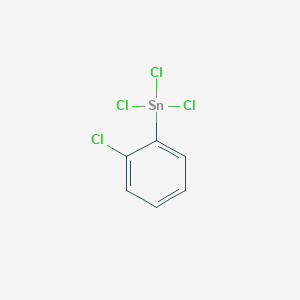
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)


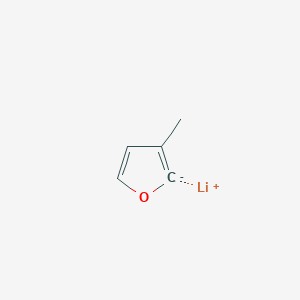

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
